molecular formula C2H6N6 B12635289 1,2,4,5-Tetrazine-1,4-diamine CAS No. 921603-62-5

1,2,4,5-Tetrazine-1,4-diamine

Cat. No.: B12635289
CAS No.: 921603-62-5
M. Wt: 114.11 g/mol
InChI Key: LOAYBGKBAYEPRP-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-1,4-diamine is a heterocyclic compound that belongs to the family of tetrazines. This compound is characterized by its high nitrogen content and unique structural properties, making it of significant interest in various scientific fields. The tetrazine ring system is known for its electron-deficient nature, which imparts unique reactivity and stability to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrazine-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. For instance, the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with aldehydes can yield various derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as solid-phase synthesis and metal-catalyzed reactions are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrazine-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazines, hydrazine derivatives, and nitrogen-rich compounds .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazine-1,4-diamine involves its electron-deficient tetrazine ring, which can participate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form stable adducts with electron-rich dienophiles, making it useful in various chemical transformations and biological applications .

Comparison with Similar Compounds

Uniqueness: 1,2,4,5-Tetrazine-1,4-diamine is unique due to its combination of high nitrogen content, electron-deficient nature, and diamine functionality. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

1,2,4,5-Tetrazine-1,4-diamine is a nitrogen-rich heterocyclic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to the tetrazine family, which is known for a variety of biological interactions and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of a six-membered ring containing four nitrogen atoms and two amino groups at the 1 and 4 positions. This unique structure contributes to its high reactivity and energy density. The presence of amino groups enhances its ability to form stable complexes with biological macromolecules such as proteins and enzymes.

Anticancer Activity

Research has indicated that 1,2,4,5-tetrazine derivatives possess significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated several tetrazine compounds and found that specific derivatives exhibited potent activity against various cancer cell lines. Notably, compounds with structural modifications at the 3 and 6 positions demonstrated enhanced efficacy against certain tumor types .

Table 1: Anticancer Activity of Tetrazine Derivatives

CompoundCell Line TestedIC50 (µM)Notes
Compound 4A549 (Lung)0.5High potency in inhibiting cell growth
Compound 8MCF-7 (Breast)0.3Induces apoptosis in cancer cells
Compound 9HeLa (Cervical)0.7Effective against drug-resistant strains

Antimicrobial Properties

In addition to anticancer effects, this compound has shown antimicrobial activity. Studies have reported its effectiveness against various fungal pathogens including Trichophyton, Microsporum, and Epidermophyton. The minimal inhibitory concentration (MIC) values for these compounds suggest strong antifungal potential .

Table 2: Antimicrobial Activity of Tetrazine Compounds

CompoundPathogen TestedMIC (µg/mL)Activity Type
Compound ATrichophyton spp.0.38Fungistatic
Compound BMicrosporum spp.1.0Fungicidal
Compound CEpidermophyton spp.0.75Fungistatic

The biological activity of this compound can be attributed to several mechanisms:

  • Bioorthogonal Reactions : The compound can participate in bioorthogonal reactions that occur selectively in living systems without disrupting natural biological processes. This property is valuable for studying cellular functions and developing targeted therapies.
  • Enzyme Interaction : Research indicates that tetrazines can interact with various enzymes and proteins involved in metabolic pathways. This interaction may lead to modulation of enzymatic activity and subsequent therapeutic effects .

Case Studies

Several case studies highlight the therapeutic potential of tetrazines:

  • Case Study on Anticancer Efficacy : A study involving the administration of a specific tetrazine derivative to mice with induced tumors demonstrated significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that tetrazine compounds could inhibit fungal growth effectively at low concentrations. These findings suggest potential applications in treating fungal infections resistant to conventional therapies .

Properties

CAS No.

921603-62-5

Molecular Formula

C2H6N6

Molecular Weight

114.11 g/mol

IUPAC Name

1,2,4,5-tetrazine-1,4-diamine

InChI

InChI=1S/C2H6N6/c3-7-1-5-8(4)2-6-7/h1-2H,3-4H2

InChI Key

LOAYBGKBAYEPRP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=NN1N)N

Origin of Product

United States

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